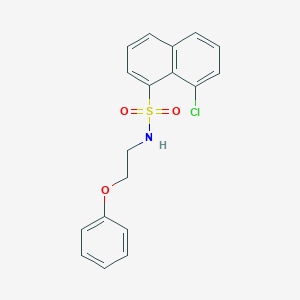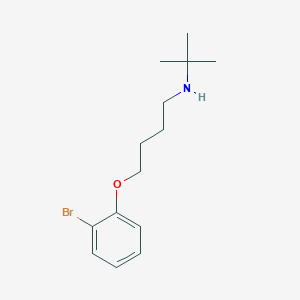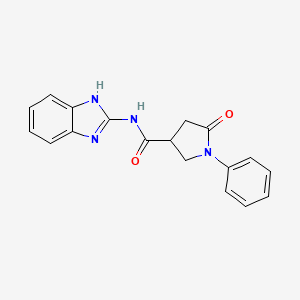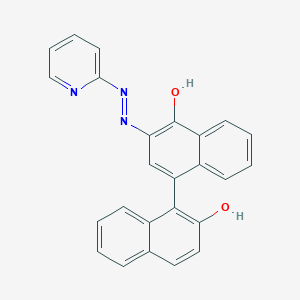
8-chloro-N-(2-phenoxyethyl)-1-naphthalenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-chloro-N-(2-phenoxyethyl)-1-naphthalenesulfonamide, also known as CPNS, is a chemical compound that has been widely studied for its potential applications in scientific research. CPNS belongs to a class of compounds known as sulfonamides, which are commonly used in the pharmaceutical industry due to their antibacterial properties. In
作用机制
The mechanism of action of 8-chloro-N-(2-phenoxyethyl)-1-naphthalenesulfonamide is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways that are involved in cancer cell growth and proliferation. For example, this compound has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer and is involved in tumor growth and metastasis. This compound has also been shown to inhibit the activation of the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In addition to its anti-tumor activity, this compound has been shown to have anti-inflammatory and analgesic properties. This compound has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that this compound may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of 8-chloro-N-(2-phenoxyethyl)-1-naphthalenesulfonamide is its potency and selectivity for cancer cells. This makes it an attractive candidate for the development of new cancer therapies. However, this compound has also been shown to have some limitations in lab experiments. For example, it has poor solubility in water, which can make it difficult to work with in certain experimental systems. Additionally, this compound has been shown to have some toxicity in vivo, which may limit its potential as a therapeutic agent.
未来方向
There are several potential future directions for research on 8-chloro-N-(2-phenoxyethyl)-1-naphthalenesulfonamide. One area of interest is the development of new formulations or delivery systems that can improve the solubility and bioavailability of this compound. Another area of interest is the identification of new targets and signaling pathways that are affected by this compound. This could lead to the development of new cancer therapies that are more effective and have fewer side effects. Finally, there is a need for further studies to investigate the potential toxicity and safety of this compound in vivo, particularly in animal models. This will be important for the development of this compound as a therapeutic agent for human use.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in scientific research, particularly in the field of cancer treatment. Its synthesis method is well-established, and its mechanism of action and biochemical and physiological effects have been studied extensively. While this compound has some limitations in lab experiments, there are several potential future directions for research that could lead to the development of new cancer therapies. Further studies are needed to investigate the potential toxicity and safety of this compound in vivo, but overall, this compound represents an exciting area of research with significant potential for future scientific discoveries.
合成方法
8-chloro-N-(2-phenoxyethyl)-1-naphthalenesulfonamide can be synthesized through a multi-step process starting with the reaction of 8-chloro-1-naphthalenesulfonyl chloride with 2-phenoxyethanol in the presence of a base such as triethylamine. The resulting intermediate is then treated with ammonia to yield the final product, this compound. The synthesis of this compound has been well-established in the literature and is relatively straightforward.
科学研究应用
8-chloro-N-(2-phenoxyethyl)-1-naphthalenesulfonamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anti-tumor activity in a variety of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply. This makes this compound a promising candidate for the development of new cancer therapies.
属性
IUPAC Name |
8-chloro-N-(2-phenoxyethyl)naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3S/c19-16-10-4-6-14-7-5-11-17(18(14)16)24(21,22)20-12-13-23-15-8-2-1-3-9-15/h1-11,20H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLCJVMQCGEDEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=CC3=C2C(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B4898622.png)
amino]benzoic acid](/img/structure/B4898629.png)
![N-[5-(3-fluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B4898634.png)

![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4898636.png)
![2-butyl-5-[(4-methoxy-1-piperidinyl)carbonyl]-1,3-benzoxazole](/img/structure/B4898655.png)
![N-methyl-N-(tetrahydro-2H-pyran-4-yl)-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4898658.png)
![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B4898666.png)
![dimethyl 5-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}isophthalate](/img/structure/B4898691.png)
![2-(4-ethylphenoxy)-N-[2,2,2-trichloro-1-({[(4-fluorophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B4898697.png)

![N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-chlorobenzamide](/img/structure/B4898723.png)

![N'-{3-methoxy-4-[(3-methoxybenzyl)oxy]benzylidene}-3-nitrobenzenesulfonohydrazide](/img/structure/B4898733.png)